molecular formula C21H23FN2O5S B2627776 3-(4-Acetylphenylsulfonamido)cyclohexyl (4-fluorophenyl)carbamate CAS No. 1396858-23-3

3-(4-Acetylphenylsulfonamido)cyclohexyl (4-fluorophenyl)carbamate

Cat. No.: B2627776
CAS No.: 1396858-23-3
M. Wt: 434.48
InChI Key: OSCNAOSLPLMLIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Acetylphenylsulfonamido)cyclohexyl (4-fluorophenyl)carbamate is a useful research compound. Its molecular formula is C21H23FN2O5S and its molecular weight is 434.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Characterization : A study on the stereo selective synthesis of a compound closely related to 3-(4-Acetylphenylsulfonamido)cyclohexyl (4-fluorophenyl)carbamate, involving multiple synthetic steps and yielding a high purity product (Bommena et al., 2015).

  • Electrochemical Applications : Research on electroactive polymers derived from 3-(4-fluorophenyl)thiophene, closely related to the compound , for electrochemical capacitor applications. These studies focus on the morphologies and electrochemical performance of the films, demonstrating their potential in energy storage devices (Ferraris et al., 1998).

  • Thromboxane Antagonist Synthesis : The synthesis and characterization of a new thromboxane antagonist, (3R)-3-(4-Fluorophenylsulfonamido)-1,2,3,4-tetrahydro-9- carbazolepropanoic acid, which is structurally similar to the compound of interest. This study highlights the compound's significant activity as an antagonist of thromboxane A2 (Rosentreter et al., 1989).

  • Antimicrobial Activity : A study on sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, related to the compound in focus, demonstrates their promising antimicrobial activity. This research includes a molecular docking study to predict the affinity and orientation of the synthesized compounds at the active enzyme site (Janakiramudu et al., 2017).

  • Aldose Reductase Inhibition and Antioxidant Activity : Investigation into substituted benzenesulfonamides as aldose reductase inhibitors with antioxidant activity. This research is relevant to the compound of interest due to the similar structural features and potential applications in diabetic complications (Alexiou & Demopoulos, 2010).

Properties

IUPAC Name

[3-[(4-acetylphenyl)sulfonylamino]cyclohexyl] N-(4-fluorophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O5S/c1-14(25)15-5-11-20(12-6-15)30(27,28)24-18-3-2-4-19(13-18)29-21(26)23-17-9-7-16(22)8-10-17/h5-12,18-19,24H,2-4,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSCNAOSLPLMLIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2CCCC(C2)OC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.